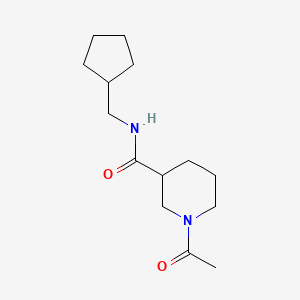![molecular formula C16H21N3O3 B7570871 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione, also known as MPD, is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. MPD has been extensively studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione has been widely used in scientific research due to its ability to bind to GABA-A receptors. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione has also been studied for its potential use in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Mechanism of Action
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione acts as a positive allosteric modulator of GABA-A receptors. It enhances the binding of GABA to the receptor, which results in increased inhibitory neurotransmission. This leads to the anxiolytic, anticonvulsant, and sedative effects observed in animal models.
Biochemical and Physiological Effects
3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to increase the duration of GABA-mediated chloride ion currents, which leads to increased inhibitory neurotransmission. 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione has also been shown to reduce the excitability of neurons in the hippocampus, which is thought to contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. However, one limitation of using 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione is that it can be difficult to obtain pure 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione due to its complex synthesis method.
Future Directions
There are several future directions for research on 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione. One area of interest is the development of more selective and potent positive allosteric modulators of GABA-A receptors. Another area of interest is the use of 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic, anticonvulsant, and sedative effects of 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione.
Synthesis Methods
The synthesis of 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione involves the reaction of 3-methoxyphenylacetic acid with pyrrolidine and ethyl chloroformate, followed by the addition of imidazole-1-sulfonyl azide. The resulting compound is then purified using column chromatography to obtain pure 3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione.
properties
IUPAC Name |
3-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-22-13-6-4-5-12(9-13)14(18-7-2-3-8-18)11-19-15(20)10-17-16(19)21/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLJLORNXAASOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2C(=O)CNC2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)

![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)



![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)
![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)


